Ethyl 4-chloro-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
Description
Ethyl 4-chloro-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound featuring a fused thiazole-pyridine core with a chlorine substituent at position 4 and an ethyl carboxylate group at position 3.
Thiazolo-pyridine scaffolds are of significant interest in medicinal chemistry due to their bioisosteric relationship with purines and their ability to modulate biological targets. The chlorine substituent likely enhances electrophilicity and binding affinity, while the ethyl ester group improves solubility and bioavailability. Similar compounds, such as 3-methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine (EN300-266215), highlight the structural versatility of this class, with trifluoromethyl groups offering metabolic stability .
Properties
IUPAC Name |
ethyl 4-chloro-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c1-2-14-9(13)6-3-11-8-5(7(6)10)4-12-15-8/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELALBHMZMKYFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=NS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves the annulation of a thiazole ring to a pyridine core. One common method involves the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate . The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include various substituted thiazolo[5,4-b]pyridine derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents .
Scientific Research Applications
Ethyl 4-chloro-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with various molecular targets. It has been shown to inhibit enzymes such as poly (ADP-ribose) polymerase-1 and DNA gyrase B, which are involved in DNA repair and replication . This inhibition can lead to the accumulation of DNA damage and cell death, making it a potential anticancer agent .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Physicochemical and Pharmacokinetic Profiles
Lipophilicity (LogP):
- Ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (analog) has LogP = 2.28, suggesting moderate lipophilicity suitable for blood-brain barrier penetration . Thiazolo-pyridine derivatives may exhibit higher LogP due to sulfur’s polarizability compared to pyrazolo analogs.
- The trifluoromethyl group in 3-methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine increases hydrophobicity (LogP ≈ 3.1 estimated), enhancing membrane permeability .
Solubility:
Thermal Stability:
- Pyrazolo-pyridine derivatives (e.g., ethyl 4-chloro-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate) have predicted boiling points of ~374°C, while thiazolo-pyridines may exhibit lower thermal stability due to sulfur’s electron-withdrawing effects .
Biological Activity
Ethyl 4-chloro-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₉H₇ClN₂O₂S
- Molecular Weight : 242.68 g/mol
- IUPAC Name : this compound
- CAS Number : 2156492-06-5
This compound exhibits its biological effects primarily through the inhibition of phosphoinositide 3-kinase (PI3K), a critical enzyme involved in various cellular processes such as growth, proliferation, and survival.
Target Pathways
- PI3K/Akt/mTOR Pathway : Inhibition of PI3K leads to downstream effects on the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation. This inhibition can result in decreased cell growth and increased apoptosis in cancer cells.
Biological Activities
Anticancer Activity
Research indicates that this compound has potential as an anticancer agent. It has shown efficacy against various cancer cell lines, particularly breast cancer cells. The compound's ability to inhibit PI3K activity contributes to its antitumor properties by inducing cell cycle arrest and promoting apoptosis.
Antimicrobial and Antifungal Properties
The compound is also being investigated for its antimicrobial and antifungal activities. Preliminary studies suggest that it may inhibit the growth of certain bacterial and fungal strains, although further research is needed to establish its efficacy and mechanism of action in these contexts .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Studies :
- In vitro studies on breast cancer cell lines demonstrated that treatment with the compound resulted in significant reduction in cell viability and induction of apoptosis. The study highlighted the compound's role in disrupting the PI3K/Akt signaling pathway.
- Antimicrobial Activity :
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer, Antimicrobial | PI3K inhibition |
| Thiazolo[4,5-b]pyridines | Anticancer | Varies by substitution |
| Pyrano[2,3-d]thiazoles | Antimicrobial | Varies by structural modifications |
Q & A
Basic Questions
Q. What safety protocols are essential when handling Ethyl 4-chloro-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate in laboratory settings?
- Methodological Answer :
- Skin Protection : Use gloves compliant with EN 374 standards. Inspect gloves before use and avoid skin contact by proper removal techniques .
- Body Protection : Wear flame-retardant, antistatic suits to prevent chemical exposure. Selection depends on workplace hazard levels .
- Respiratory Protection : Use appropriate masks if aerosolization occurs, especially during synthesis or purification steps .
- Data Table :
| Hazard Type | Protective Measure | Standard/Regulation |
|---|---|---|
| Skin Contact | Nitrile/neoprene gloves | EN 374 |
| Inhalation | N95 respirator | OSHA 29 CFR 1910.134 |
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Thiazole Ring Formation : Cyclization reactions using thiourea derivatives under acidic conditions, with temperature control (60–80°C) to minimize side products .
- Chlorination : Vilsmeier-Haack reagents (e.g., POCl₃/DMF) introduce the chloro substituent at the 4-position .
- Esterification : Ethyl ester groups are added via nucleophilic acyl substitution, monitored by TLC (Rf = 0.3–0.5 in hexane/ethyl acetate) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield and purity of this compound?
- Methodological Answer :
- Temperature Control : Maintain 70–80°C during cyclization to balance reaction rate and byproduct formation .
- pH Adjustment : Use buffered conditions (pH 6–7) to stabilize intermediates during chlorination .
- Purification : Column chromatography (silica gel, 20:1 hexane/ethyl acetate) resolves impurities, confirmed by ¹H NMR (δ 1.3 ppm for ethyl CH₃, δ 4.3 ppm for CH₂) .
- Data Contradiction Analysis :
- Discrepancies in yields (40–70% across studies) may arise from variations in solvent purity or reagent stoichiometry. Systematic DOE (Design of Experiments) is recommended .
Q. What analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : ¹³C NMR confirms the thiazolo-pyridine core (C=O at ~165 ppm, aromatic C-Cl at ~125 ppm) .
- Mass Spectrometry : HRMS (ESI+) expected m/z: 284.02 [M+H]⁺ .
- HPLC-PDA : Purity >95% with retention time ~8.2 min (C18 column, 70% methanol) .
Q. How do structural modifications influence the compound’s biological activity?
- Methodological Answer :
- Substituent Effects :
- Chloro Group : Critical for target binding (e.g., kinase inhibition). Removal reduces potency by ~50% .
- Ethyl Ester : Hydrolysis to carboxylic acid enhances solubility but decreases membrane permeability .
- In Vitro Assays : Test derivatives in cell-based models (e.g., MTT assay for cytotoxicity) with SAR analysis .
- Data Table :
| Derivative | Modification | IC₅₀ (μM) | Target |
|---|---|---|---|
| Parent Compound | None | 12.3 | Kinase X |
| Carboxylic Acid | Ester hydrolysis | 45.6 | Kinase X |
Q. How should researchers address discrepancies in reported biological activity data?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds to reduce variability .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
- Mechanistic Studies : Employ SPR (Surface Plasmon Resonance) to validate binding affinities independently .
Key Research Challenges and Solutions
- Synthesis Scalability : Microfluidic reactors improve reproducibility for gram-scale synthesis .
- Toxicity Profiling : Zebrafish embryo models (LC₅₀ testing) provide rapid in vivo safety data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
